molecular formula C14H18ClNO3 B2613513 Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate CAS No. 2490401-70-0

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate

Cat. No. B2613513
CAS RN: 2490401-70-0
M. Wt: 283.75
InChI Key: XZMCISHMHCKOEN-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” is a complex organic compound. It is related to the synthesis of vildagliptin, a medication used to treat diabetes .


Synthesis Analysis

The synthesis of such compounds often involves reactions with amines . For instance, the preparation of vildagliptin involves the reaction of 3-amino-1-adamantanol with 1-chloroacetyl (S)-2-cyanopyrrolidine in a solvent and base .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, amines can undergo cyanoacetylation, a reaction that involves the addition of a cyanoacetyl group . The chloroacetyl group in the compound could potentially react with amines in a similar manner.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the presence and location of polar groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Chloroacetylation Reactions

Background: Amide bonds play a crucial role in natural proteins and synthetic compounds. Controlled synthesis of amides and their diverse applications in fields like polymers, engineering materials, detergents, and lubricants have driven the development of various synthetic methods .

Chemoselective N-Chloroacetylation: “Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” undergoes efficient, highly chemoselective N-chloroacetylation by chloroacetyl chloride. Notably, this reaction occurs in phosphate buffer within just 20 minutes. The resulting chloroacetamides can be easily isolated without chromatographic separation. This metal-free, bio-compatible synthesis represents a significant advancement in neutral conditions .

Applications:

α-Chloro-N-Arylacetamide Synthesis

Background: α-Chloro-N-arylacetamides find applications in various fields, including organic synthesis and pharmaceuticals.

Procedure: These compounds are prepared by reacting arylamines with chloroacetyl chloride using K₂CO₃. The reaction proceeds smoothly, yielding α-chloro-N-arylacetamides .

Applications:

3-Amino-1,2,4-Triazole Reactions

Background: 3-Amino-1,2,4-triazoles are versatile reagents due to their nucleophilic properties.

Multidirectional Reactions: These triazoles participate in controlled multidirectional reactions with various electrophiles. Their unique reactivity allows for diverse applications.

Applications:

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactions, and potential uses. For example, it could be interesting to explore its potential use in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(18)19-3)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCISHMHCKOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate

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